molecular formula C12H10N2S2 B15280110 5-(Benzo[b]thiophen-5-ylmethyl)thiazol-2-amine

5-(Benzo[b]thiophen-5-ylmethyl)thiazol-2-amine

Katalognummer: B15280110
Molekulargewicht: 246.4 g/mol
InChI-Schlüssel: JGYJYYWSASIUCZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-(Benzo[b]thiophen-5-ylmethyl)thiazol-2-amine is a heterocyclic compound that features both a thiazole and a benzothiophene ring. These structures are known for their diverse biological activities and are often explored in medicinal chemistry for their potential therapeutic applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Benzo[b]thiophen-5-ylmethyl)thiazol-2-amine typically involves the formation of the thiazole ring followed by the introduction of the benzothiophene moiety. One common method involves the condensation of 2-aminothiazole with a benzothiophene derivative under specific conditions. The reaction often requires a base such as sodium hydride and a solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Catalysts and automated systems are often employed to ensure consistency and efficiency in production.

Analyse Chemischer Reaktionen

Types of Reactions

5-(Benzo[b]thiophen-5-ylmethyl)thiazol-2-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazole ring to a thiazolidine ring.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups to the thiazole or benzothiophene rings.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Sodium borohydride or lithium aluminum hydride can be employed for reduction reactions.

    Substitution: Halogenating agents, alkylating agents, and bases like potassium carbonate are often used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various alkyl or aryl groups.

Wissenschaftliche Forschungsanwendungen

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its antimicrobial and antifungal properties.

    Medicine: Studied for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways.

    Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.

Wirkmechanismus

The mechanism of action of 5-(Benzo[b]thiophen-5-ylmethyl)thiazol-2-amine involves its interaction with specific molecular targets. It can bind to enzymes and inhibit their activity, leading to various biological effects. For example, it may inhibit kinases involved in cell signaling pathways, thereby exerting anticancer effects. The exact pathways and targets can vary depending on the specific application and context.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    5-(Benzo[d][1,3]dioxol-5-ylmethyl)-4-(tert-butyl)thiazol-2-amines: These compounds have similar structures but different substituents, leading to variations in their biological activities.

    Benzothiophene derivatives: These compounds share the benzothiophene ring and exhibit similar pharmacological properties.

Uniqueness

5-(Benzo[b]thiophen-5-ylmethyl)thiazol-2-amine is unique due to its specific combination of thiazole and benzothiophene rings, which confer distinct chemical and biological properties

Eigenschaften

Molekularformel

C12H10N2S2

Molekulargewicht

246.4 g/mol

IUPAC-Name

5-(1-benzothiophen-5-ylmethyl)-1,3-thiazol-2-amine

InChI

InChI=1S/C12H10N2S2/c13-12-14-7-10(16-12)6-8-1-2-11-9(5-8)3-4-15-11/h1-5,7H,6H2,(H2,13,14)

InChI-Schlüssel

JGYJYYWSASIUCZ-UHFFFAOYSA-N

Kanonische SMILES

C1=CC2=C(C=CS2)C=C1CC3=CN=C(S3)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.